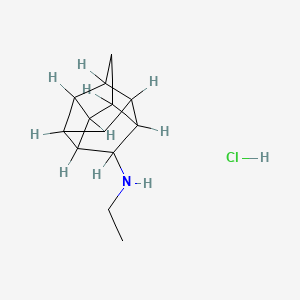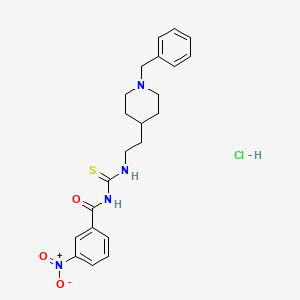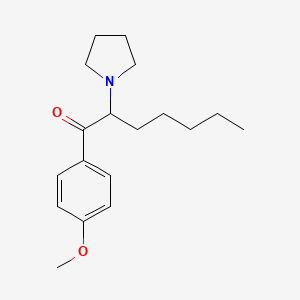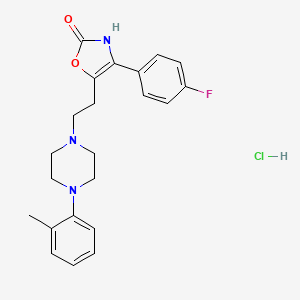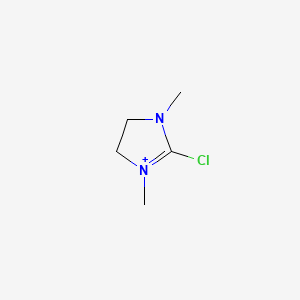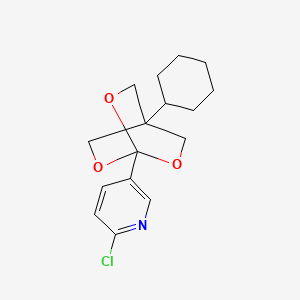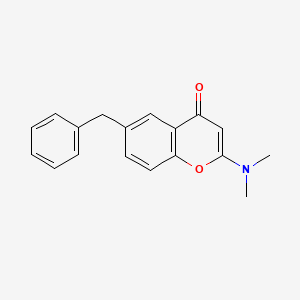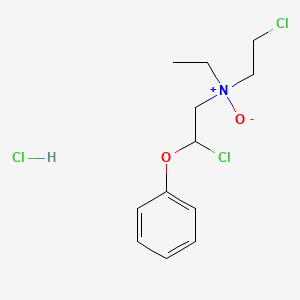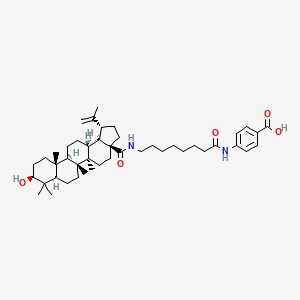
N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 4-aminobenzoico-(N’-(N-3beta-hidroxilup-20(29)-en-28-oil)-8-amino octanoil) es un compuesto orgánico complejo que pertenece a la clase de triterpenoides lupanos. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones terapéuticas. La estructura única de este compuesto sugiere que puede tener propiedades interesantes que vale la pena explorar en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 4-aminobenzoico-(N’-(N-3beta-hidroxilup-20(29)-en-28-oil)-8-amino octanoil) generalmente involucra múltiples pasos, comenzando desde triterpenoides lupanos de origen natural. Los pasos clave incluyen:
Hidroxilación: Introducción de un grupo hidroxilo en la posición 3-beta.
Acilación: Formación del grupo 28-oil mediante reacciones de acilación.
Amidación: Unión del grupo 8-amino octanoil a través de amidación.
Acoplamiento: Acoplamiento final con ácido 4-aminobenzoico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de catalizadores eficientes, la optimización de las condiciones de reacción (temperatura, presión, solventes) y la garantía de un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 4-aminobenzoico-(N’-(N-3beta-hidroxilup-20(29)-en-28-oil)-8-amino octanoil) puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: Reducción de los grupos carbonilo a alcoholes.
Sustitución: Reacciones de sustitución nucleofílica o electrófila en los grupos amino o hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como halógenos (Cl2, Br2) o agentes alquilantes (R-X).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Utilizado como precursor para sintetizar otras moléculas complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antiinflamatorias o anticancerígenas.
Medicina: Investigado para aplicaciones terapéuticas, incluido el desarrollo de medicamentos.
Industria: Posible uso en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 4-aminobenzoico-(N’-(N-3beta-hidroxilup-20(29)-en-28-oil)-8-amino octanoil) involucra su interacción con objetivos moleculares y vías específicas. Estos pueden incluir:
Objetivos moleculares: Enzimas, receptores u otras proteínas a las que se une el compuesto.
Vías: Vías biológicas afectadas por el compuesto, que conducen a sus efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido betulínico: Otro triterpenoide lupano con actividades biológicas similares.
Ácido oleanólico: Conocido por sus propiedades antiinflamatorias y anticancerígenas.
Ácido ursólico: Exhibe una gama de actividades biológicas, incluyendo efectos antioxidantes y antiinflamatorios.
Propiedades
Número CAS |
174740-61-5 |
|---|---|
Fórmula molecular |
C45H68N2O5 |
Peso molecular |
717.0 g/mol |
Nombre IUPAC |
4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]benzoic acid |
InChI |
InChI=1S/C45H68N2O5/c1-29(2)32-20-25-45(40(52)46-28-12-10-8-9-11-13-37(49)47-31-16-14-30(15-17-31)39(50)51)27-26-43(6)33(38(32)45)18-19-35-42(5)23-22-36(48)41(3,4)34(42)21-24-44(35,43)7/h14-17,32-36,38,48H,1,8-13,18-28H2,2-7H3,(H,46,52)(H,47,49)(H,50,51)/t32-,33+,34-,35+,36-,38+,42-,43+,44+,45-/m0/s1 |
Clave InChI |
LYPXIRYNRFZRJX-QJWPZJBRSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=C(C=C6)C(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=C(C=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


